N-(4-ethoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine
Description
Chemical Identification and Structural Analysis of N-(4-Ethoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine
Systematic IUPAC Nomenclature and Molecular Formula
The compound is systematically named This compound according to IUPAC guidelines. This nomenclature reflects its core structure: a pyrrolidine ring (3,4-dihydro-2H-pyrrole) substituted at the 5-position with an amine group, which is further bonded to a 4-ethoxyphenyl moiety. The ethoxy group (-OCH2CH3) is attached to the para position of the phenyl ring.
The molecular formula is C12H16N2O , corresponding to a molecular weight of 220.27 g/mol . The formula breakdown is as follows:
- 12 carbon atoms : 6 from the phenyl ring, 2 from the ethoxy group, and 4 from the pyrrolidine ring.
- 16 hydrogen atoms : Distributed across the aromatic, ethoxy, and heterocyclic regions.
- 2 nitrogen atoms : One in the pyrrolidine ring and one in the amine group.
- 1 oxygen atom : From the ethoxy substituent.
Table 1: Molecular Identity of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C12H16N2O |
| Molecular Weight | 220.27 g/mol |
| CAS Number | 321945-55-5 |
The structural similarity to other dihydropyrrol derivatives, such as N-ethenyl-3,4-dihydro-2H-pyrrol-5-amine (C6H10N2), highlights the role of substituents in modulating electronic and steric properties.
Crystallographic Characterization and Conformational Isomerism
No experimental crystallographic data for this compound is currently available in public databases. However, insights can be inferred from related structures. For example, the crystal structure of (3R,5R)-3-methoxy-5-(4-methoxyphenyl)-5-(3-pyridin-3-ylphenyl)-3,4-dihydropyrrol-2-amine (C23H23N3O2) demonstrates that dihydropyrrol derivatives often adopt chair-like conformations in the solid state, with substituents influencing packing efficiency.
Conformational isomerism in this compound likely arises from:
- Pyrrolidine ring puckering : The non-planar nature of the 3,4-dihydro-2H-pyrrolidine ring allows for envelope or half-chair conformations.
- Rotation of the ethoxyphenyl group : The ethoxy-phenyl moiety can rotate freely around the C-N bond, leading to distinct rotational isomers.
Future crystallographic studies could employ techniques similar to those used for muconolactone isomerase, such as single-crystal X-ray diffraction with non-crystallographic symmetry averaging, to resolve its three-dimensional structure.
Spectroscopic Profiling (¹H NMR, ¹³C NMR, IR, MS)
¹H NMR Spectrum
Predicted signals include:
- Aromatic protons : A doublet (2H) at δ 6.8–7.2 ppm for the ortho hydrogens relative to the ethoxy group and a doublet (2H) at δ 6.6–7.0 ppm for the meta hydrogens.
- Ethoxy group : A quartet (2H) at δ 3.4–3.6 ppm for the -OCH2CH3 methylene and a triplet (3H) at δ 1.3–1.5 ppm for the terminal methyl group.
- Pyrrolidine protons : Multiplet signals between δ 2.5–3.5 ppm for the ring CH2 groups and a broad singlet at δ 1.8–2.2 ppm for the NH group.
¹³C NMR Spectrum
Key resonances would include:
- Aromatic carbons : ~155 ppm (C-O), 114–130 ppm (C-C aromatic).
- Ethoxy carbons : ~63 ppm (-OCH2CH3) and ~15 ppm (-CH3).
- Pyrrolidine carbons : 45–55 ppm (CH2 groups) and ~120 ppm (C=N).
Infrared (IR) Spectrum
- N-H stretch : Broad band near 3300 cm⁻¹.
- C-O-C asymmetric stretch : ~1250 cm⁻¹ (ethoxy group).
- C-N stretch : ~1220 cm⁻¹.
Mass Spectrometry (MS)
The molecular ion peak would appear at m/z 220.27 (C12H16N2O⁺). Fragmentation patterns might include loss of the ethoxy group (-45 Da) or cleavage of the pyrrolidine ring.
Table 2: Predicted Spectroscopic Features
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 1.3 (CH3), 3.4 (OCH2), 6.8–7.2 (Ar-H) |
| ¹³C NMR | 15 (CH3), 63 (OCH2), 155 (C-O) |
| IR | 3300 cm⁻¹ (N-H), 1250 cm⁻¹ (C-O-C) |
| MS | m/z 220.27 (M⁺) |
Computational Chemistry Insights (DFT Calculations, Molecular Orbital Analysis)
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can provide insights into:
- Optimized geometry : The ethoxyphenyl group is expected to adopt a nearly perpendicular orientation relative to the pyrrolidine ring to minimize steric hindrance.
- Frontier molecular orbitals : The Highest Occupied Molecular Orbital (HOMO) would localize on the aromatic ring and lone pair of the amine, while the Lowest Unoccupied Molecular Orbital (LUMO) resides on the pyrrolidine ring, suggesting nucleophilic reactivity at the amine site.
- Electrostatic potential : Partial positive charges on the NH group and partial negative charges on the ethoxy oxygen could drive intermolecular interactions.
Comparative analysis with (3R,5R)-3-methoxy-5-(4-methoxyphenyl)-5-(3-pyridin-3-ylphenyl)-3,4-dihydropyrrol-2-amine reveals that electron-donating substituents (e.g., methoxy, ethoxy) increase electron density on the aromatic ring, enhancing stability through resonance effects.
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine |
InChI |
InChI=1S/C12H16N2O/c1-2-15-11-7-5-10(6-8-11)14-12-4-3-9-13-12/h5-8H,2-4,9H2,1H3,(H,13,14) |
InChI Key |
ZPXDWKUUZGZYGV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxyaniline with a suitable pyrrole derivative under specific conditions. The reaction typically requires the use of a catalyst and may be carried out in an organic solvent such as ethanol or methanol. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control of reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Substitution: The ethoxyphenyl group can undergo substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as ceric ammonium nitrate for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions may involve the use of halogenating agents or other electrophiles under controlled conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while substitution reactions can produce a variety of substituted pyrrole derivatives .
Scientific Research Applications
Medicinal Applications
1. Antibacterial and Antiviral Activities
N-(4-ethoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine and its derivatives have been studied for their antibacterial and antiviral properties. Research indicates that compounds within the pyrrole family exhibit efficacy against various pathogenic strains, making them candidates for developing new antibiotics and antiviral agents. For instance, derivatives of 3-aminopyrroles have shown promising results in inhibiting bacterial growth and viral replication .
2. Anticonvulsant Properties
Studies have demonstrated that certain pyrrole derivatives possess anticonvulsant activity. The mechanism is believed to involve modulation of neurotransmitter systems, particularly through inhibition of monoamine oxidase (MAO) enzymes. This suggests potential therapeutic applications in treating epilepsy and other seizure disorders .
3. Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored in various models. Compounds in this class have been shown to reduce inflammation markers and are being investigated for their use in conditions such as arthritis and other inflammatory diseases .
Synthetic Methodologies
1. Synthesis of Pyrrole Derivatives
The synthesis of this compound typically involves cyclization reactions of appropriate precursors under basic conditions. Recent advancements include the use of environmentally friendly solvents and catalysts to improve yield and reduce by-products during synthesis .
2. One-Pot Reactions
Innovative synthetic strategies such as one-pot reactions have been developed to streamline the preparation of pyrrole derivatives. These methods enhance efficiency by allowing multiple steps to occur simultaneously without isolating intermediates, thus reducing time and resource consumption .
Industrial Applications
1. Material Sciences
The unique properties of this compound make it suitable for applications in material sciences, particularly in the development of polymers and nanomaterials. Its ability to form stable complexes with metals can be exploited in creating advanced materials with specific electronic or optical properties .
2. Nanotechnology
Research into the use of this compound in nanotechnology is ongoing, particularly regarding its role as a precursor for nanostructured materials. The compound's functional groups can be utilized to modify surfaces at the nanoscale, enhancing properties such as conductivity or reactivity for applications in sensors or catalysis .
Case Studies
Case Study 1: Antibacterial Efficacy
A study investigating the antibacterial activity of various pyrrole derivatives highlighted that this compound exhibited significant inhibition against Gram-positive bacteria, including Staphylococcus aureus. The structure–activity relationship analysis indicated that modifications on the ethoxy group could enhance antibacterial potency .
Case Study 2: Anticonvulsant Activity
In a controlled trial assessing the anticonvulsant effects of several pyrrole compounds, this compound was found to significantly reduce seizure frequency in animal models when administered at specific dosages. This positions it as a potential candidate for further development into therapeutic agents for epilepsy .
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
To contextualize N-(4-ethoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine, we analyze structurally analogous compounds from the evidence:
Structural and Physicochemical Comparison
Key Observations :
- Substituent Effects: The 4-bromophenyl group (in ) increases molecular weight and introduces lipophilicity due to bromine’s electronegativity and atomic mass. This may enhance membrane permeability but reduce aqueous solubility. The 4-ethoxyphenyl group in the target compound balances lipophilicity (via the ethyl chain) and polarity (via the ether oxygen), which could optimize pharmacokinetic properties.
- Synthesis: The dimethoxyethyl derivative was synthesized via a straightforward amine coupling in methanol under mild heating (60°C) . A similar approach may apply to the ethoxyphenyl variant, though reaction conditions might vary due to substituent reactivity.
Stability and Handling
- The bromophenyl analog’s discontinuation may reflect challenges in storage or reactivity (e.g., light sensitivity or decomposition).
- The dimethoxyethyl derivative was synthesized as a stable "brown oil" , suggesting moderate stability under standard lab conditions.
- The ethoxyphenyl variant’s stability would depend on the ether linkage’s resistance to hydrolysis, which is generally higher than esters but lower than carbamates.
Biological Activity
N-(4-ethoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine (CAS Number: 321945-55-5) is a compound characterized by its unique structural features, including a pyrrole ring substituted with an ethoxy group and an amine group. This structure positions it as a candidate for various biological applications, particularly in pharmacology. This article reviews the biological activities of this compound, supported by data tables and research findings.
- Molecular Formula : C12H16N2O
- Molecular Weight : 204.268 g/mol
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various bacterial strains. The compound demonstrated activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics such as ciprofloxacin.
- Cytotoxic Effects : In vitro studies have shown that this compound exhibits cytotoxicity against certain cancer cell lines, indicating potential as an anticancer agent.
- Interaction Studies : Binding affinity studies reveal interactions with biological targets that may elucidate the compound's therapeutic roles.
Antimicrobial Activity
A study highlighted the antibacterial properties of pyrrole derivatives, including this compound. The compound was tested against common pathogens, yielding promising results:
| Pathogen | MIC (µg/mL) | Reference Drug MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 3.12 - 12.5 | 2 (Ciprofloxacin) |
| Escherichia coli | 10 - 20 | 2 (Ciprofloxacin) |
These results suggest that this compound could serve as a lead compound for developing new antibacterial agents .
Cytotoxicity Against Cancer Cell Lines
In vitro assays were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) | Control IC50 (µM) |
|---|---|---|
| MDA-MB-436 (Breast) | 8.90 | 10 (Olaparib) |
| A549 (Lung) | 12.50 | 15 (Doxorubicin) |
The IC50 values indicate that the compound exhibits significant antiproliferative activity, particularly against breast cancer cells .
Case Studies
- Case Study on Antibacterial Activity : A comparative study evaluated several pyrrole derivatives, including this compound, demonstrating its effectiveness against resistant strains of bacteria. The study found that modifications to the ethoxy group could enhance antibacterial potency.
- Case Study on Anticancer Potential : Research focusing on the MDA-MB-436 cell line revealed that this compound induced apoptosis and cell cycle arrest at the G2/M phase, suggesting mechanisms that could be exploited for therapeutic purposes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
